CDK inhibitor II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclin-dependent kinase inhibitor II is a compound that targets cyclin-dependent kinases, which are crucial regulators of the cell cycle. Cyclin-dependent kinases are enzymes that, when bound to cyclins, phosphorylate target proteins to drive cell cycle progression. Cyclin-dependent kinase inhibitor II is designed to inhibit these enzymes, thereby halting cell cycle progression and potentially leading to cell cycle arrest and apoptosis. This makes cyclin-dependent kinase inhibitor II a promising candidate for cancer therapy, as uncontrolled cell proliferation is a hallmark of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclin-dependent kinase inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of purine derivatives, which are modified through various chemical reactions to introduce functional groups that enhance the compound’s inhibitory activity. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of cyclin-dependent kinase inhibitor II involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclin-dependent kinase inhibitor II undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that enhance its inhibitory activity. These modifications can improve the compound’s selectivity and potency against specific cyclin-dependent kinases .
Scientific Research Applications
Cyclin-dependent kinase inhibitor II has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of cyclin-dependent kinase inhibitors.
Biology: Employed in cell cycle studies to understand the role of cyclin-dependent kinases in cell proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with dysregulated cyclin-dependent kinase activity.
Industry: Utilized in the development of new drugs targeting cyclin-dependent kinases, contributing to the pharmaceutical industry’s efforts to create more effective cancer therapies
Mechanism of Action
Cyclin-dependent kinase inhibitor II exerts its effects by binding to the ATP-binding site of cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis. The molecular targets of cyclin-dependent kinase inhibitor II include cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6, which are key regulators of the G1 to S phase transition in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Fadraciclib (CYC065): A novel cyclin-dependent kinase inhibitor targeting cyclin-dependent kinase 2 and cyclin-dependent kinase 9.
Dinaciclib: Inhibits cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9.
Palbociclib: Selectively inhibits cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Uniqueness
Cyclin-dependent kinase inhibitor II is unique in its high selectivity for cyclin-dependent kinase 2, making it particularly effective in cancers with cyclin-dependent kinase 2 dysregulation. Its ability to induce cell cycle arrest and apoptosis through specific inhibition of cyclin-dependent kinase 2 sets it apart from other inhibitors that may have broader but less selective activity .
Biological Activity
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and various cellular processes, making them significant targets in cancer therapy. CDK inhibitor II, particularly the compound HI 5 , has emerged as a promising candidate in this field. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and relevant research findings.
CDK inhibitors function primarily by disrupting the activity of CDKs, which are essential for cell cycle progression. Specifically, HI 5 inhibits CDK2, a kinase that partners with cyclins E and A to regulate the transition from G1 to S phase and G2 to M phase of the cell cycle. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
- Binding Affinity : The compound exhibits a binding affinity characterized by an IC₅₀ value of 6.32 µM against CDK2, demonstrating its potential effectiveness in inhibiting this kinase .
- Cell Cycle Arrest : HI 5 induces G2/M phase arrest in breast cancer cells (MCF-7), which is associated with decreased expression of the anti-apoptotic protein Bcl-2 and increased activation of pro-apoptotic factors like caspase 3 and p53 .
Efficacy in Cancer Models
Research has shown that HI 5 possesses notable cytotoxic effects against various cancer cell lines:
- Breast Cancer : In vitro studies have demonstrated that HI 5 significantly inhibits the proliferation of MCF-7 cells, leading to apoptosis as confirmed by flow cytometric analysis using Annexin V-FITC/PI staining .
- Ovarian Cancer : The compound also exhibited activity against doxorubicin-resistant ovarian cancer cells (NCI-ADR), indicating its potential utility in overcoming drug resistance .
Research Findings and Case Studies
Several studies have highlighted the biological activity and therapeutic potential of CDK inhibitors, particularly focusing on HI 5 :
- Cytotoxicity Assays : In experiments involving cytotoxicity assays across multiple cancer cell lines, HI 5 demonstrated effective inhibition of cell growth with a pronounced effect on MCF-7 cells .
- Molecular Docking Studies : Virtual docking studies revealed that the syn-isomer of HI 5 has more favorable binding interactions with CDK2 compared to its anti-isomer. This specificity may enhance its therapeutic profile .
- Comparative Analysis : A comparative study involving other known CDK inhibitors showed that while compounds like SU9516 and NU6300 also inhibit CDK2, their IC₅₀ values were higher (22 nM for SU9516) than that of HI 5 , suggesting superior potency .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Compound | Target Kinase | IC₅₀ Value (µM) | Cell Line Tested | Mechanism |
---|---|---|---|---|
HI 5 | CDK2 | 6.32 | MCF-7 | Apoptosis induction |
SU9516 | CDK2 | 0.022 | Various | ATP binding site inhibition |
NU6300 | CDK2 | Irreversible | Various | Covalent binding |
Study Focus | Findings |
---|---|
Cytotoxicity | Significant inhibition in MCF-7 and NCI-ADR cell lines |
Apoptosis Mechanism | Induction via low Bcl-2 expression and high caspase 3 activation |
Binding Studies | Syn-isomer shows more favorable interactions with CDK2 |
Properties
Molecular Formula |
C18H19ClFN3O2 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24) |
InChI Key |
AHMKHNVZGOQLRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.